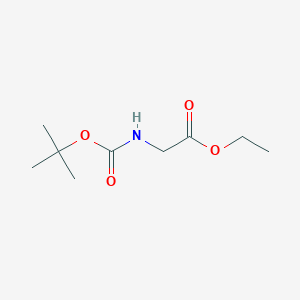

N-Boc-Glycine ethyl ester

Vue d'ensemble

Description

N-Boc-Glycine ethyl ester is an organic compound commonly used in synthetic organic chemistry. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)acetate typically involves the reaction of glycine ethyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Deprotection Methods

The Boc group is cleaved under acidic or radical-mediated conditions while preserving the ethyl ester:

Acidic Deprotection

-

Aqueous H₃PO₄ : Selective removal at 60°C without affecting acid-labile groups (e.g., CBZ, TBDMS) .

-

Magic Blue (MB⁺)/Et₃SiH : Radical-mediated cleavage at rt in CH₂Cl₂, tolerant of esters and ethers .

Comparative Efficiency :

| Method | Time | Yield | Compatibility |

|---|---|---|---|

| 50% H₃PO₄ (aq) | 4 h | 95% | Acid-stable |

| MB⁺ (5 mol%) + Et₃SiH | 1 h | 91% | Redox-sensitive |

Cross-Coupling Reactions

N-Boc-Glycine ethyl ester participates in palladium-catalyzed cross-couplings . A zinc-mediated Negishi coupling with allyl bromides forms C–C bonds at the α-position :

Example Reaction :

textBocHN-CO₂Et + Allyl-Br → BocHN-CH₂-CH₂-CH₂-CO₂Et

Conditions :

α-C–H Arylation

Using Pd(OAc)₂ and aryl boronic acids in DCE, the glycine α-C–H bond undergoes direct arylation. Electron-rich boronic acids react efficiently (70–85% yield), while electron-deficient substrates require harsher conditions .

Substrate Scope :

| Aryl Boronic Acid | Yield |

|---|---|

| 4-MeO-C₆H₄-B(OH)₂ | 82% |

| 2-Naphthyl-B(OH)₂ | 76% |

| 4-NO₂-C₆H₄-B(OH)₂ | <5% |

Curtius Rearrangement

The Boc group stabilizes α-nitrogen during Curtius rearrangements to form β-amino acids. For example, reacting this compound with diphenylphosphoryl azide yields isocyanates for urea/peptide linkages .

Stability and Handling

-

Storage : Stable at −20°C under N₂; hydrolyzes slowly in moist air.

-

Incompatibilities : Strong bases (saponify ester), Lewis acids (cleave Boc).

This compound’s dual functionality (Boc protection + ester) makes it indispensable for constructing complex peptides and hybrid organic-inorganic architectures. Recent advances in radical-mediated deprotection and C–H activation expand its utility in late-stage diversification .

Applications De Recherche Scientifique

N-Boc-Glycine ethyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a key intermediate in the synthesis of peptides and other biologically active molecules. In medicinal chemistry, it is used to prepare various pharmaceutical compounds, including enzyme inhibitors and receptor agonists .

Mécanisme D'action

The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)acetate involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with an additional methyl group.

Methyl 2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

N-Boc-Glycine ethyl ester is unique due to its specific combination of the Boc-protected amino group and the ethyl ester functionality, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

Activité Biologique

N-Boc-Glycine ethyl ester, a derivative of glycine, is widely utilized in biochemical research and pharmaceutical applications. Its biological activity is primarily linked to its role as a building block in peptide synthesis and its potential therapeutic effects. This article explores the compound's biological activity, focusing on its synthesis, applications, and relevant case studies.

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.236 g/mol

- CAS Number : 14719-37-0

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions, particularly in peptide synthesis.

Synthesis and Deprotection

The synthesis of this compound typically involves the protection of glycine with a Boc group followed by esterification with ethyl alcohol. The deprotection of the Boc group is crucial for activating the amino functionality for subsequent reactions. Several methodologies have been developed for this purpose:

- Oxalyl Chloride Method : A mild deprotection method using oxalyl chloride in methanol has been reported, yielding high efficiency (up to 90%) under room temperature conditions . This method demonstrates the versatility of N-Boc derivatives in synthetic organic chemistry.

Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) allows for the incorporation of glycine into peptides with various modifications. The compound can be utilized to create peptides that are essential for studying protein interactions and functions.

Therapeutic Applications

- Antibacterial Activity : Research has indicated that derivatives of glycine, including this compound, exhibit antibacterial properties. For instance, compounds derived from glycine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Inhibitory Effects on Enzymes : Studies have demonstrated that N-Boc derivatives can act as inhibitors of bacterial topoisomerases, enzymes critical for DNA replication and transcription. These inhibitors have potential applications in developing new antibacterial agents .

Case Study 1: Peptide Ubiquitination

A study utilized this compound as a building block for synthesizing ubiquitinated peptides. The research demonstrated that this compound could facilitate the incorporation of various post-translational modifications (PTMs), such as phosphorylation and acetylation, into histone peptides . The synthesized peptides were confirmed to maintain structural integrity through enzymatic analysis.

| Peptide | Modifications | Yield |

|---|---|---|

| H2A(113–129) | K4Me, K14Ub | High |

| Tau(309–326) | K311Ac–K317Ub | High |

This study highlights the utility of this compound in creating complex peptide structures necessary for advanced biological research.

Case Study 2: Antimicrobial Testing

In another investigation, compounds derived from N-Boc-Glycine were tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against multidrug-resistant strains, showcasing the potential therapeutic applications of glycine derivatives .

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIBHMMDDXGDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Boc-Glycine ethyl ester used in the synthesis of Ledipasvir?

A1: this compound plays a vital role in constructing the complex structure of Ledipasvir. Specifically, it reacts with 1,1-dihalo-methyl cyclopropane under alkaline conditions to form a spiro compound. This spiro compound is a key intermediate that undergoes further transformations to ultimately yield the desired chiral intermediate of Ledipasvir [, ].

Q2: What are the advantages of this synthetic route using this compound?

A2: The research highlights several benefits of employing this specific synthetic pathway [, ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.